2-(Piperidin-4-yloxy)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-piperidin-4-yloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-12(15)10-3-1-2-4-11(10)16-9-5-7-13-8-6-9/h1-4,9,13H,5-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHCGFWIHQZMEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501303034 | |
| Record name | 2-(4-Piperidinyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501303034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1243250-02-3 | |
| Record name | 2-(4-Piperidinyloxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1243250-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Piperidinyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501303034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Piperidin 4 Yloxy Benzoic Acid and Its Precursors
Strategies for the Construction and Functionalization of the Piperidine (B6355638) Ring
The piperidine ring, a ubiquitous heterocyclic system in medicinal chemistry, can be assembled through a variety of synthetic approaches. bas.bgtaylorfrancis.com These methods offer diverse pathways to access substituted piperidines, which are essential precursors for the target molecule.
Intramolecular Cyclization Pathways to Piperidine Derivatives
Intramolecular cyclization represents a powerful strategy for the stereocontrolled synthesis of piperidine rings. These reactions involve the formation of a new carbon-nitrogen or carbon-carbon bond within a linear precursor, leading to the desired cyclic structure.
One common approach is the intramolecular reductive amination of dicarbonyl compounds. chim.it For instance, the cyclization of a 1,5-dicarbonyl compound in the presence of an amine source and a reducing agent can afford the piperidine skeleton. chim.it Another notable method involves the radical-mediated cyclization of unsaturated amines. mdpi.com For example, the intramolecular cyclization of ϖ-amino fatty acids catalyzed by iron complexes has been shown to be an effective route to piperidines. nih.gov Additionally, intramolecular hydroamination/cyclization cascades of alkynes provide another avenue to piperidine derivatives. mdpi.comnih.gov This reaction proceeds through an acid-mediated functionalization of the alkyne to form an enamine, which then generates an iminium ion that undergoes subsequent reduction to yield the piperidine ring. mdpi.comnih.gov
The stereochemical outcome of these cyclizations can often be controlled by the substrate or the reaction conditions, allowing for the synthesis of specific diastereomers. rsc.orgtandfonline.com For example, the intramolecular reductive cyclization of 1-keto-5-ketoximes has been demonstrated to be a diastereoselective method for producing highly substituted N-hydroxypiperidines. tandfonline.com
Catalytic Hydrogenation and Reductive Amination Approaches
Catalytic hydrogenation of pyridine (B92270) derivatives is a fundamental and widely used method for the synthesis of the corresponding piperidines. researchgate.net This process typically involves the use of a heterogeneous catalyst, such as platinum oxide (PtO2), palladium on carbon (Pd/C), or rhodium on carbon (Rh/C), under a hydrogen atmosphere. researchgate.netasianpubs.orgorganic-chemistry.org The reaction conditions, including pressure and temperature, can be varied to achieve the desired reduction. researchgate.netasianpubs.org For instance, the hydrogenation of substituted pyridines can be carried out at room temperature under 50 to 70 bar of hydrogen pressure using PtO2 as a catalyst in glacial acetic acid. asianpubs.org A borane-catalyzed metal-free transfer hydrogenation of pyridines using ammonia (B1221849) borane (B79455) as a hydrogen source also provides an efficient route to piperidines with good cis-selectivity. organic-chemistry.org
Reductive amination is another versatile method for constructing the piperidine ring. nih.govresearchgate.net This two-step process involves the initial formation of an imine or enamine from an amine and a carbonyl compound, followed by reduction to the corresponding amine. researchgate.net Intramolecular reductive amination is particularly useful for the synthesis of polyhydroxypiperidines from carbohydrate precursors. researchgate.netconsensus.app The double reductive amination (DRA) of dicarbonyl compounds is a straightforward approach to the piperidine skeleton, offering versatility through the use of various amines as the nitrogen source. chim.it A one-pot reductive amination of secondary amines like piperidines with aldehydes can be achieved using a borane-pyridine complex, which offers an alternative to sodium cyanoborohydride. tandfonline.com
Multicomponent Reaction Sequences for Piperidine Core Assembly
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly functionalized piperidines in a single step from three or more starting materials. bas.bgtaylorfrancis.comresearchgate.net These reactions are advantageous due to their operational simplicity, shorter reaction times, and often environmentally friendly nature. bas.bgbeilstein-journals.org
A common MCR for piperidine synthesis involves the reaction of an aldehyde, an amine, and a β-ketoester. beilstein-journals.org Various catalysts, including indium(III) bromide, have been employed to facilitate this transformation, leading to excellent yields and broad substrate scope. researchgate.net Another example is a pseudo five-component reaction between aromatic aldehydes, ammonium (B1175870) acetate (B1210297), substituted β-nitrostyrenes, and Meldrum's acid to generate structurally diverse and pharmacologically relevant piperidines. acs.org The use of nano-crystalline solid acid catalysts, such as nano-sulfated zirconia, has also been reported to promote the one-pot synthesis of functionalized piperidines from 1,3-dicarbonyl compounds, amines, and aromatic aldehydes. bas.bg
| Reaction Type | Key Reactants | Catalyst/Reagent | Key Features |
| Intramolecular Reductive Amination | 1,5-Dicarbonyl compounds, Amine | Reducing agent | Stereocontrolled synthesis |
| Catalytic Hydrogenation | Pyridine derivatives | PtO2, Pd/C, Rh/C | Fundamental and widely used |
| Multicomponent Reaction | Aldehydes, Amines, β-Ketoesters | InBr3, Nano-catalysts | High efficiency and atom economy |
Formation of the Aryl Ether Linkage via O-Alkylation
The aryl ether linkage in 2-(Piperidin-4-yloxy)benzoic acid is typically formed through the O-alkylation of a suitably protected 4-hydroxypiperidine (B117109) with a benzoic acid derivative. This transformation can be achieved via several methods, with nucleophilic aromatic substitution and copper-catalyzed cross-coupling being the most prominent.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNA_r) is a classical and widely applicable method for the formation of aryl ethers. researchgate.net In the context of synthesizing the target molecule, this would involve the reaction of a piperidin-4-olate with an activated aryl halide or sulfonate derivative of a benzoic acid ester. The aromatic ring must be activated by the presence of electron-withdrawing groups at the ortho or para positions to the leaving group. researchgate.netacs.org
A general and practical route to carbohydrate-aryl ethers using SNA_r has been reported, where C-O bond formation occurs between carbohydrate alcohols and a range of fluorinated (hetero)aromatics in the presence of a strong base like potassium bis(trimethylsilyl)amide (KHMDS). bris.ac.ukacs.orgnih.gov This methodology highlights the potential for high regioselectivity and atom economy. bris.ac.ukacs.orgnih.gov Mild reaction conditions for aromatic substitutions have been developed using a combination of a solvent like DMF and a base such as potassium tert-butoxide. researchgate.netacs.org
Copper-Catalyzed Cross-Coupling Methodologies
Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, provide a powerful alternative for the formation of aryl ether bonds, particularly when the aromatic ring is not sufficiently activated for SNA_r. researchgate.net These reactions involve the coupling of an alcohol with an aryl halide in the presence of a copper catalyst and a base. magtech.com.cn
Recent advancements have led to the development of more efficient and milder copper-catalyzed O-arylation methods. beilstein-journals.org The use of ligands such as 1,10-phenanthroline (B135089) and its derivatives can significantly improve the efficiency and substrate scope of these reactions. magtech.com.cn Ligand-free copper-catalyzed O-arylation of phenols with aryl halides has also been achieved under specific conditions. researchgate.net Furthermore, copper-based metal-organic frameworks (MOFs) have emerged as robust and efficient heterogeneous catalysts for O-arylation cross-coupling reactions, offering the advantage of catalyst recyclability. mdpi.com Tandem copper-catalyzed O-arylation-oxidative cross-coupling reactions have also been developed, allowing for the synthesis of complex heterocyclic systems in a single operation. nih.gov
| Reaction Type | Key Reactants | Catalyst/Reagent | Key Features |
| Nucleophilic Aromatic Substitution | Piperidin-4-olate, Activated Aryl Halide | Strong base (e.g., KHMDS) | High regioselectivity, good for electron-deficient arenes |
| Copper-Catalyzed Cross-Coupling | 4-Hydroxypiperidine, Aryl Halide | Copper salt, Ligand, Base | Broad substrate scope, suitable for unactivated arenes |
Optimization of Reaction Conditions for Ether Bond Formation
The formation of the ether linkage between the piperidine and benzene (B151609) rings is a critical step in the synthesis of this compound. The Williamson ether synthesis and its modern variants, such as the Ullmann condensation and Buchwald-Hartwig amination, are the most common methods employed. Optimization of reaction conditions is crucial to maximize yield and minimize side products, particularly when dealing with sterically hindered substrates.
Key parameters for optimization include the choice of base, solvent, temperature, and catalyst system. Strong, non-nucleophilic bases are often required to deprotonate the hydroxyl group of the piperidine precursor. The solvent must be able to dissolve the reactants and facilitate the reaction, with polar aprotic solvents being common choices.
Table 1: Representative Conditions for Williamson-Type Ether Synthesis
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | NaH | DMF | Room Temp. - 80 | 85 | numberanalytics.com |
| 2 | K₂CO₃ | DMF | 90 | 84 | sid.ir |
| 3 | Cs₂CO₃ | Toluene | 110 | Good to Excellent | google.com |
| 4 | K₃PO₄ | Acetonitrile | Room Temp. | Good to Excellent | nih.gov |
| 5 | KOtBu | DMSO | High | Variable | wikipedia.org |
This table is a representative compilation from various sources and illustrates general conditions for Williamson-type ether synthesis. Actual yields for the specific synthesis of this compound may vary.
The classical Williamson synthesis can be challenging with sterically hindered reactants. nih.govmasterorganicchemistry.com In such cases, transition metal-catalyzed cross-coupling reactions, like the Ullmann condensation, offer a powerful alternative. wikipedia.org These reactions typically employ a copper catalyst and can be performed under milder conditions than the traditional high-temperature Ullmann reaction. mdpi.comorganic-chemistry.org
Introduction and Derivatization of the Benzoic Acid Moiety
The benzoic acid group can be introduced at various stages of the synthesis, either by direct carboxylation of a pre-formed piperidinyl-aryl ether or by utilizing a pre-functionalized benzene starting material.
Carboxylation Reactions for Aromatic Systems
Direct carboxylation of an aromatic C-H bond is an atom-economical method for introducing the carboxylic acid functionality. Directed ortho-metalation is a powerful technique where a directing group on the aromatic ring guides a strong base to deprotonate the adjacent ortho position, followed by quenching with carbon dioxide. researchgate.netresearchgate.netacs.org For precursors to this compound, the ether oxygen can potentially act as a directing group.
Transition metal-catalyzed carboxylation reactions using carbon dioxide as the carboxylating agent represent a greener alternative. researchgate.netnih.govd-nb.info These methods can offer high regioselectivity under relatively mild conditions.
Table 2: Examples of Aromatic Carboxylation Methods
| Entry | Method | Reagent/Catalyst | Substrate Type | Yield (%) | Reference |
| 1 | Directed Ortho-Metalation | s-BuLi/TMEDA, then CO₂ | Anisole derivatives | High | researchgate.net |
| 2 | Kolbe-Schmitt Reaction | Phenoxide, CO₂ | Phenols | ~70 | d-nb.info |
| 3 | Rh-catalyzed C-H carboxylation | Rh(I) catalyst, CO₂ | Benzoic acids | Good | researchgate.net |
| 4 | Pd-catalyzed C-H carboxylation | Pd(OAc)₂, CO₂ | Arenes | up to 70 | nih.gov |
Ester Hydrolysis and Carboxylic Acid Functional Group Interconversion
A common synthetic strategy involves carrying the carboxylic acid functionality as an ester throughout the synthetic sequence, which is then hydrolyzed in the final step. This approach protects the acidic proton of the carboxylic acid from interfering with base-mediated reactions. The hydrolysis of sterically hindered esters, such as those with ortho-substituents, can be challenging and may require forcing conditions. cdnsciencepub.com
Various methods have been developed for the hydrolysis of hindered esters, including the use of high-temperature water or non-aqueous basic conditions. arkat-usa.orgsci-hub.se
Table 3: Conditions for the Hydrolysis of Sterically Hindered Benzoate (B1203000) Esters
| Entry | Conditions | Substrate | Time | Yield (%) | Reference |
| 1 | High-Temperature Water (250°C) | Methyl 2,4,6-trimethylbenzoate | 2 h | 53 | |
| 2 | 2% KOH in H₂O (200°C) | Methyl benzoates | Variable | Good | |
| 3 | NaOH in MeOH/CH₂Cl₂ (1:9) | Hindered esters | Minutes to hours | High | arkat-usa.org |
| 4 | t-BuNH₂/LiBr/MeOH/H₂O (reflux) | Hindered esters | 2 h | Quantitative |
Advanced Synthetic Techniques and Sustainable Chemistry Principles
Modern synthetic chemistry emphasizes the use of advanced techniques to improve efficiency and sustainability. Microwave-assisted synthesis and the development of highly selective catalysts are at the forefront of these efforts.
Application of Microwave-Assisted Synthesis in Relevant Transformations
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. javeriana.edu.coacs.org The application of microwave irradiation can be particularly beneficial for reactions that are sluggish at lower temperatures, such as the formation of the ether linkage in sterically hindered systems.
Table 4: Comparison of Conventional and Microwave-Assisted Synthesis
| Reaction Type | Conventional Heating (Time, Yield) | Microwave-Assisted (Time, Yield) | Reference |
| Pyrimidine Synthesis | 6 - 24 h, Lower Yields | 10 - 30 min, 57 - 93% | researchgate.net |
| Pyrazole & Oxadiazole Hybrids | 7 - 9 h, 77% | 9 - 10 min, 92% | acs.org |
| Alkyl Aryl Ether Synthesis | Longer times, Lower yields | 40 s - 75 min, High yields | sid.ir |
| 4,6-Diarylpyrimidine Synthesis | Longer times, 93% | Shorter times, 83% | javeriana.edu.co |
Chemo- and Regioselective Catalyst Development
The development of sophisticated catalysts is paramount for achieving high chemo- and regioselectivity in the synthesis of complex molecules like this compound. For the crucial C-O bond formation, palladium-catalyzed Buchwald-Hartwig and copper-catalyzed Ullmann-type couplings are state-of-the-art methods. wikipedia.orgtandfonline.comorganic-chemistry.org
The choice of ligand is critical in these catalytic systems, influencing the catalyst's activity, stability, and selectivity. Bulky, electron-rich phosphine (B1218219) ligands are commonly employed in Buchwald-Hartwig reactions, while Ullmann couplings often utilize diamine or amino acid-based ligands.
Table 5: Catalytic Systems for C-O Bond Formation
| Reaction | Catalyst | Ligand | Base | Solvent | Reference |
| Buchwald-Hartwig | Pd₂(dba)₃ | tBuXPhos or SPhos | NaOtBu | Toluene | acs.org |
| Buchwald-Hartwig | Pd(dba)₂ | tBuDavePhos | KOtBu | Xylene | researchgate.net |
| Ullmann-type | CuI | N-methylglycine | K₃PO₄ | DMSO | tandfonline.com |
| Ullmann-type | CuI | 1,10-phenanthroline | K₂CO₃ | Toluene | wikipedia.org |
| Ullmann-type | Cu-Nanoparticles | Cs₂CO₃ | DMF | mdpi.com |
These advanced catalytic methods allow for the coupling of a wide range of aryl halides and alcohols under relatively mild conditions, providing a robust platform for the synthesis of this compound and its derivatives with high efficiency and selectivity.
Derivatization and Structural Modification of 2 Piperidin 4 Yloxy Benzoic Acid Analogues
Systematic Synthesis of Structural Analogues and Homologues
The systematic synthesis of analogues involves modifications at three primary locations: the piperidine (B6355638) ring, the benzoic acid ring, and the ether linkage connecting them.
The piperidine nitrogen is a common site for modification. Alkylation of the piperidine nitrogen is a frequently employed strategy. For instance, the nitrogen can be alkylated with various groups, including but not limited to, methyl, ethyl, and benzyl (B1604629) groups, to explore the impact of steric and electronic properties on biological activity. google.com One approach involves the removal of a Boc protecting group followed by alkylation of the piperidine nitrogen. google.com
Modifications to the carbon atoms of the piperidine ring are also undertaken to introduce conformational constraints or additional functional groups. For example, the synthesis of 2,6-trans-piperidines has been achieved through an intramolecular aza-Michael reaction (IMAMR). mdpi.com Furthermore, the introduction of substituents at various positions on the piperidine ring, such as a hydroxyl group at the 4-position, can lead to the formation of diastereomers (e.g., (2S,4S) and (2S,4R) isomers), allowing for the investigation of stereochemistry on activity. google.com
The following table summarizes some examples of modifications on the piperidine ring:
| Modification Site | Reagents/Conditions | Resulting Structure |
| Piperidine Nitrogen | Alkyl halide, base | N-alkylated piperidine |
| Piperidine Ring | Intramolecular aza-Michael reaction (IMAMR) | 2,6-trans-piperidines |
| Piperidine C-4 | Hydroxylation | 4-hydroxypiperidine (B117109) derivatives |
Electron-withdrawing groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and halo (-F, -Cl, -Br) increase the acidity of the benzoic acid by stabilizing the carboxylate anion through inductive or resonance effects. libretexts.orglibretexts.orgopenstax.org For example, p-cyanobenzoic acid has a lower pKa (3.55) than benzoic acid (4.2), indicating it is a stronger acid. libretexts.org
Electron-donating groups (EDGs): Groups like methoxy (B1213986) (-OCH3) and hydroxyl (-OH) decrease the acidity by destabilizing the carboxylate anion. libretexts.orgopenstax.org For instance, p-methoxybenzoic acid has a higher pKa (4.46) than benzoic acid. libretexts.orgopenstax.org
The synthesis of these substituted analogues often starts from a commercially available substituted hydroxybenzoic acid. For example, methyl 3-fluoro-4-(piperidin-4-yloxy)benzoate can be synthesized from 3-fluoro-4-hydroxybenzoic acid.
The table below illustrates the effect of different substituents on the pKa of p-substituted benzoic acids:
| Substituent (Y) | Ka × 10–5 | pKa | Effect |
| –NO2 | 39 | 3.41 | Deactivating |
| –CN | 28 | 3.55 | Deactivating |
| –CHO | 18 | 3.75 | Deactivating |
| –Br | 11 | 3.96 | Deactivating |
| –Cl | 10 | 4.0 | Deactivating |
| –H | 6.46 | 4.19 | - |
| –CH3 | 4.3 | 4.34 | Activating |
| –OCH3 | 3.5 | 4.46 | Activating |
| –OH | 3.3 | 4.48 | Activating |
Data sourced from Chemistry LibreTexts libretexts.orgopenstax.org
The ether linkage in 2-(piperidin-4-yloxy)benzoic acid is a critical component of its structure. Alterations at this linkage can involve changing its length, flexibility, or replacing the oxygen atom with other heteroatoms. For instance, replacing the ether oxygen with a sulfur atom would yield a thioether analogue. The synthesis of such analogues can be achieved through methods like the Mitsunobu reaction or displacement reactions. nih.gov For example, a common intermediate amide can be converted to the final compounds through standard Mitsunobu conditions (R2OH, DEAD, PPh3) or a standard displacement reaction (R2Br, Cs2CO3, KI, DMF). nih.gov
Stereochemical Control and Chirality in this compound Synthesis
The presence of a chiral center at the 4-position of the piperidine ring when it is unsymmetrically substituted, and potentially at other positions through derivatization, makes stereochemical control a crucial aspect of the synthesis of this compound analogues.
The development of enantioselective and diastereoselective synthetic routes is essential for obtaining specific stereoisomers. core.ac.uk This allows for the investigation of the pharmacological properties of individual enantiomers or diastereomers, which can often exhibit different activities and metabolic profiles.
Several strategies are employed to achieve stereocontrol:
Asymmetric Hydrogenation: Chiral catalysts, such as those based on iridium(I) with P,N-ligands, have been used for the asymmetric hydrogenation of pyridinium (B92312) salts to produce enantiomerically enriched piperidines. mdpi.comsemanticscholar.org The choice of solvent can sometimes influence the stereochemical outcome, allowing for the selective synthesis of either enantiomer. rsc.org
Kinetic Resolution: This technique can be used to separate a racemic mixture of piperidine derivatives. For example, a kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines can be achieved using n-BuLi and the chiral ligand sparteine. acs.org
Chiral Pool Synthesis: Starting from a readily available chiral molecule, such as a carbohydrate, can provide a scaffold for the stereocontrolled synthesis of piperidine derivatives. nih.gov
Diastereoselective Cyclization: Reactions like the aza-Prins cyclization can be used for the diastereoselective synthesis of 2,4,6-trisubstituted piperidines. core.ac.uk
Determining and controlling the absolute stereochemistry of the synthesized compounds is paramount.
Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is a common method for separating enantiomers and determining their enantiomeric excess (ee). google.com
X-ray Crystallography: This technique provides unambiguous determination of the absolute stereochemistry of a crystalline compound. researchgate.net
Chiral Derivatizing Agents: The use of chiral derivatizing agents, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA), followed by chromatographic or spectroscopic analysis, can be used to determine the absolute configuration of chiral amines and other functional groups. mdpi.com
Phase Transfer Catalysis: The use of chiral phase transfer catalysts can control the absolute stereochemistry during the synthesis of certain intermediates. google.com
Computational and Theoretical Chemistry Studies of 2 Piperidin 4 Yloxy Benzoic Acid
Molecular Geometry and Conformational Analysis
The three-dimensional structure and flexibility of 2-(Piperidin-4-yloxy)benzoic acid are fundamental to its properties. Computational analysis can predict the most stable arrangement of its atoms and explore the various shapes it can adopt.
Table 1: Predicted Geometric Parameters for this compound from a Representative DFT Calculation (B3LYP/6-311++G(d,p)) Note: These are representative values typical for such structures, as specific published data for this molecule is unavailable.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C=O (carbonyl) | ~1.21 Å |
| Bond Length | C-O (carboxyl) | ~1.36 Å |
| Bond Length | C-O (ether) | ~1.37 Å |
| Bond Length | C-N (piperidine) | ~1.47 Å |
| Bond Angle | O=C-O (carboxyl) | ~123° |
| Bond Angle | C-O-C (ether) | ~118° |
| Dihedral Angle | Caromatic-Caromatic-O-Cpiperidine (B6355638) | ~85° - 95° |
Beyond DFT, other quantum mechanical methods provide a broader computational perspective. Ab initio methods, such as Hartree-Fock (HF), calculate molecular properties from first principles without empirical parameters, offering a rigorous but computationally expensive alternative. researchgate.net Semi-empirical methods (like AM1 or PM3) are much faster as they use parameters derived from experimental data. They are particularly useful for performing initial, rapid conformational searches on flexible molecules like this compound before applying more accurate, high-level methods like DFT or ab initio calculations for refinement. researchgate.net
While quantum calculations identify energy minima, Molecular Dynamics (MD) simulations explore how the molecule behaves over time in a more realistic, dynamic environment (e.g., in a solvent). sparkl.me By simulating the motions of atoms based on a classical force field, MD can map the conformational landscape, revealing the different accessible shapes (conformers) and the energy barriers between them. For this compound, MD simulations would show the flexibility of the piperidine ring (e.g., chair-boat interconversions) and the rotational freedom around the ether linkage, providing a complete picture of its dynamic behavior.
Electronic Structure and Reactivity Prediction
The distribution of electrons within the molecule dictates its chemical reactivity. Computational models can predict where and how this compound is likely to react.
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting reactivity based on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilic), while the LUMO is the most likely to accept them (electrophilic). libretexts.org For this compound, the HOMO is expected to be localized primarily on the electron-rich benzoic acid ring and the ether oxygen atom. The LUMO would likely be centered on the aromatic ring and the carbonyl carbon of the carboxylic acid group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability; a smaller gap suggests higher reactivity. actascientific.com
Table 2: Representative Frontier Molecular Orbital Properties for this compound Note: Values are illustrative and depend on the computational method and solvent model used.
| Orbital Property | Predicted Value (eV) | Implication |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability (nucleophilicity) |
| LUMO Energy | ~ -1.2 eV | Indicates electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV | Suggests high kinetic stability and low chemical reactivity |
Computational chemistry can be used to model the entire energy profile of a chemical reaction, from reactants to products. rsc.org This involves locating the transition state (TS)—the highest energy point on the reaction pathway—which determines the reaction's activation energy and, consequently, its rate. buketov.edu.kz For instance, the reaction of this compound, such as the deprotonation of its carboxylic acid group or its esterification, could be modeled. buketov.edu.kz Such a study would calculate the energy barrier for the reaction, providing a theoretical estimate of its feasibility and kinetics. These models can elucidate reaction mechanisms at a level of detail that is often inaccessible through experimental means alone. rsc.org
In Silico Molecular Interaction Profiling
In silico molecular interaction profiling is a computational approach used to predict and analyze the potential interactions between a small molecule, such as this compound, and various protein targets. This methodology is instrumental in the early phases of drug discovery and chemical biology for hypothesis generation, target identification, and understanding potential mechanisms of action before committing to extensive experimental validation. By employing sophisticated algorithms and energy-based scoring functions, researchers can model the binding behavior of a ligand within a biological context.
Molecular Docking Studies with Hypothetical Binding Pockets
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov When the three-dimensional structure of a specific protein target is unknown or when exploring potential off-target interactions, molecular docking can be performed with hypothetical binding pockets. These pockets can be identified on protein structures using computational tools that detect surface cavities, grooves, and clefts that are sterically and chemically suitable for ligand binding. nih.gov
For a novel compound like this compound, the process begins with the generation of a 3D conformation of the molecule. Computational chemistry software is used to create a low-energy, stable structure of the compound. hitgen.com Simultaneously, a library of potential protein targets is assembled. For each target, algorithms are used to predict potential binding sites on the protein's surface. nih.gov These pocket identification methods analyze the protein's topography to find cavities that could accommodate a small molecule. nih.gov
The docking simulation then systematically attempts to fit the 3D structure of this compound into these hypothetical binding pockets. The process involves two main steps: searching for possible binding poses and scoring these poses. nih.gov Scoring functions estimate the binding affinity by calculating the energetic favorability of the ligand's placement, considering factors like electrostatic interactions, van der Waals forces, and hydrogen bonding.
The results of such a docking study are typically presented in a table format, ranking the potential protein targets based on their predicted binding affinity (docking score) for this compound. This provides a prioritized list of proteins that are most likely to interact with the compound.
Table 1: Illustrative Molecular Docking Results of this compound with Hypothetical Protein Binding Pockets
| Protein Target (Example) | PDB ID | Predicted Binding Site Residues (Illustrative) | Docking Score (kcal/mol) (Illustrative) | Key Predicted Interactions |
| Kinase A | 1XYZ | Tyr12, Leu65, Val98 | -9.5 | Hydrogen bond with Tyr12, Hydrophobic interactions |
| Protease B | 2ABC | Asp33, Ser101, Gly102 | -8.7 | Salt bridge with Asp33, Hydrogen bond with Ser102 |
| GPCR C | 3DEF | Phe150, Trp201, Asn205 | -8.2 | Pi-pi stacking with Phe150, Hydrogen bond with Asn205 |
| NHR D | 4GHI | Arg77, Gln80, Met120 | -7.9 | Hydrogen bond with Arg77 and Gln80 |
Note: The data in this table is purely illustrative to demonstrate the output of molecular docking studies and does not represent experimentally validated results.
Ligand-Protein Interaction Prediction without Biological Outcome Evaluation
Following the initial docking, a more detailed analysis of the predicted ligand-protein interactions is conducted. This step focuses on the specific types and patterns of non-covalent interactions between this compound and the amino acid residues within the hypothetical binding pocket, without making claims about the ultimate biological effect (e.g., inhibition or activation). The goal is to build a detailed map of the molecular recognition landscape. frontiersin.org
Computational tools are used to visualize and catalog the predicted interactions. For this compound, these would typically include:
Hydrogen Bonds: The carboxylic acid group is a potent hydrogen bond donor and acceptor. The piperidine nitrogen can also act as a hydrogen bond acceptor, and the ether oxygen can participate as well. These groups would be predicted to form hydrogen bonds with polar or charged amino acid residues like serine, threonine, tyrosine, aspartate, glutamate, and asparagine.
Electrostatic Interactions (Ionic or Salt Bridges): At physiological pH, the carboxylic acid would be deprotonated (carboxylate), and the piperidine nitrogen could be protonated. This allows for strong ionic interactions with oppositely charged residues such as arginine, lysine (B10760008), aspartate, and glutamate.
Hydrophobic Interactions: The phenyl ring and the aliphatic piperidine ring are hydrophobic and would likely engage in favorable hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine.
Pi-Interactions: The aromatic benzoic acid ring can participate in various pi-interactions, including pi-pi stacking with other aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) and cation-pi interactions with positively charged residues like lysine and arginine.
These predicted interactions are crucial for understanding the structural basis of the compound's potential binding to various targets. They provide a chemical rationale for the observed docking scores and can guide future chemical modifications to enhance or diminish binding to specific targets. The analysis is purely structural and predictive, forming a foundation for subsequent experimental testing.
Mechanistic Investigations of Reactions Involving 2 Piperidin 4 Yloxy Benzoic Acid and Its Derivatives
Elucidation of Reaction Kinetics and Rate-Determining Steps
Kinetic studies on reactions involving derivatives of benzoic acid and piperidine (B6355638) provide valuable insights into reaction rates and the factors that influence them. While specific kinetic data for 2-(piperidin-4-yloxy)benzoic acid is not extensively reported in the provided results, general principles from related reactions can be extrapolated.
For instance, in the copper-catalyzed hydroamination of olefins, a reaction relevant to the synthesis of complex amines, kinetic studies revealed that the process can be zero-order in the substrate. acs.org This suggests that the catalyst's concentration and activation are the rate-determining factors. A linear free energy relationship was observed with para-substituted styrenes, indicating that electronic effects of substituents influence the reaction rate and enantioselectivity. acs.org Similarly, in the amidation of benzoic acids using tetramethyl orthosilicate (B98303) (TMOS), the reaction's progress is monitored over time, and factors like substrate concentration and the use of molecular sieves are shown to be critical for achieving high yields, pointing to a complex interplay of factors governing the reaction rate. acs.org
In the context of palladium-catalyzed reactions, which are common for functionalizing benzoic acid derivatives, the rate can be influenced by the choice of ligand and the oxidative state of the metal. researchgate.netacs.org For example, in the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines, the reaction conditions, including the amount of n-BuLi and the chiral ligand, were optimized to achieve the best results, indicating these are key to the rate-determining step. acs.org
Table 1: Factors Influencing Reaction Kinetics
| Factor | Observation in Related Reactions | Potential Relevance to this compound |
| Catalyst Concentration | Zero-order kinetics observed in some CuH-catalyzed hydroaminations, indicating the catalyst is rate-limiting. acs.org | In catalytic reactions, the concentration and turnover frequency of the catalyst would likely be a primary determinant of the overall reaction rate. |
| Substituent Effects | Linear free energy relationships show that electron-donating or -withdrawing groups on the aromatic ring affect reaction rates in hydroamination. acs.org | Substituents on either the benzoic acid or piperidine ring could modulate the nucleophilicity or electrophilicity of the reacting centers, thereby influencing the kinetics. |
| Ligand Choice | Different phosphine (B1218219) ligands in palladium-catalyzed reactions can alter the rate and selectivity. acs.org | In cross-coupling or C-H activation reactions, the choice of ligand would be critical in tuning the reactivity of the metal center and thus the reaction rate. |
| Reagent Stoichiometry | Optimization of base and chiral ligand equivalents was crucial for efficient kinetic resolution of piperidine derivatives. acs.org | The stoichiometry of reagents, especially in base- or acid-catalyzed steps, would need careful control to optimize reaction rates and minimize side reactions. |
Identification of Reaction Intermediates and Transient Species
The identification of intermediates is key to understanding a reaction's step-by-step pathway. While direct observation of intermediates for reactions of this compound is scarce in the provided information, related studies offer plausible transient species.
In the amidation of benzoic acid with TMOS, a silyl (B83357) ester intermediate has been postulated and observed via NMR spectroscopy. acs.org This silyl ester is believed to be the active acylating agent. In palladium-catalyzed C-H activation reactions, palladacycle intermediates are frequently proposed. acs.org For instance, in the C-H functionalization of benzoic acids, a palladacycle is formed, which then undergoes further reaction. researchgate.net Similarly, in the reaction of N-Boc-2-aryl-4-methylenepiperidines, a configurationally stable organolithium intermediate is formed upon lithiation. acs.org
During the ozonolysis of a benzoate (B1203000) derivative, a hydrotrioxide intermediate was computationally identified, which then decomposes to benzoic acid and singlet oxygen. acs.org In reactions involving radicals, such as the degradation of benzoic acid by OH radicals, various addition and abstraction products are formed as transient species. nih.gov
Table 2: Plausible Intermediates in Reactions of Benzoic Acid and Piperidine Derivatives
| Reaction Type | Plausible Intermediate | Evidence/Method of Identification |
| Amidation (with TMOS) | Silyl ester | 1H, 13C, and 29Si NMR spectroscopy. acs.org |
| Palladium-Catalyzed C-H Activation | Palladacycle | Proposed in mechanistic schemes for related benzoic acid functionalizations. researchgate.netacs.org |
| Lithiation | Organolithium species | Inferred from stereochemical retention in subsequent reactions. acs.org |
| Ozonolysis | Hydrotrioxide | Computational studies (DFT). acs.org |
| Radical Reactions | Radical adducts | Proposed based on product analysis in reactions with OH radicals. nih.gov |
Detailed Analysis of Catalytic Cycles and Reaction Pathways
Catalytic cycles provide a comprehensive picture of how a catalyst participates in a reaction and is regenerated. For reactions involving derivatives of this compound, several types of catalytic cycles can be envisaged based on related chemistry.
A common pathway for the functionalization of benzoic acids is through transition metal-catalyzed C-H activation. A proposed catalytic cycle for the palladium-catalyzed meta-C-H olefination of benzoic acid derivatives involves the regeneration of the Pd(II) catalyst with a catalytic amount of a Cu(II) species. researchgate.net Similarly, ruthenium-catalyzed annulative coupling of benzoic acids with alkenes proceeds through a cycle involving ligand exchange, C-H activation, insertion of the alkene, and reductive elimination, with an oxidant regenerating the active catalyst. mdpi.com
In the context of copper-catalyzed hydroamination, the cycle is thought to involve the formation of a copper(I) hydride species, which then inserts into an olefin to form a copper(I) alkyl intermediate. This intermediate is then intercepted by an amine electrophile to yield the product and regenerate the catalyst. acs.org
For palladium-catalyzed amination reactions, a Pd(II)/Pd(IV) catalytic cycle has been proposed. This involves C-H activation to form a Pd(II) intermediate, oxidation to a Pd(IV) species, and then C-N bond-forming reductive elimination. acs.org
Table 3: Key Steps in Proposed Catalytic Cycles
| Catalytic System | Key Mechanistic Steps |
| Pd(II)/Cu(II) Catalyzed C-H Olefination | 1. Coordination of benzoic acid to Pd(II). 2. C-H activation to form a palladacycle. 3. Olefin insertion. 4. β-hydride elimination. 5. Reductive elimination and reoxidation of Pd(0) to Pd(II) by Cu(II). researchgate.net |
| Ru(II) Catalyzed Annulative Coupling | 1. Ligand exchange (e.g., acetate (B1210297) for benzoate). 2. Concerted metalation-deprotonation (C-H activation). 3. Alkene coordination and insertion. 4. Reductive elimination to form the product. 5. Oxidation of the Ru catalyst to complete the cycle. mdpi.com |
| Cu(I)H Catalyzed Hydroamination | 1. Formation of a LCuH catalyst. 2. Olefin insertion into the Cu-H bond to form a copper(I) alkyl species. 3. Interception by an amine electrophile to form the amine product and a copper(I) species. 4. Regeneration of the LCuH catalyst. acs.org |
| Pd(II)/Pd(IV) Catalyzed Amination | 1. C-H activation to form a Pd(II) intermediate. 2. Oxidation of Pd(II) to Pd(IV). 3. C-N bond-forming reductive elimination. 4. Regeneration of the active Pd(II) catalyst. acs.org |
Exploration of 2 Piperidin 4 Yloxy Benzoic Acid As a Chemical Probe or Scaffold
Design and Synthesis of Advanced Chemical Probes Based on the Scaffold
The inherent reactivity of the carboxylic acid and the secondary amine of the piperidine (B6355638) ring allows for the systematic synthesis of a wide array of derivatives. chemshuttle.commdpi.com Researchers can attach various chemical groups to these points to create probes with tailored properties. For instance, fluorescent tags can be appended to visualize the localization of the probe within cells, or photo-activatable groups can be introduced to control its activity with light.
The synthesis of such probes often involves multi-step reaction sequences. aablocks.comnih.gov For example, the carboxylic acid can be converted to an amide by coupling with a diverse range of amines, while the piperidine nitrogen can undergo reactions like N-alkylation or N-acylation. nih.govacs.org These synthetic strategies allow for the creation of probes designed to interact with specific proteins or cellular components. By systematically altering the substituents on the scaffold, chemists can fine-tune the probe's selectivity and affinity for its intended target. researchgate.net The development of such probes has been instrumental in studying the function of various proteins, including kinases and G protein-coupled receptors. chemshuttle.com
A key aspect of designing these probes is to ensure they retain the desired biological activity while incorporating the necessary reporter or reactive groups. This often involves a careful balance of structural modifications to optimize both target engagement and the functionality of the appended chemical entity.
Application as a Linker in Targeted Protein Degradation (e.g., PROTAC Linkers)
A particularly significant application of the 2-(piperidin-4-yloxy)benzoic acid scaffold is in the development of Proteolysis Targeting Chimeras (PROTACs). elifesciences.orggoogle.com PROTACs are bifunctional molecules that induce the degradation of specific target proteins by bringing them into close proximity with an E3 ubiquitin ligase. rsc.orgnih.gov These molecules consist of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ligase, and a linker that connects the two. nih.gov
The this compound core structure has been identified as a useful semi-flexible linker in PROTAC design. The rigidity of the piperidine and benzene (B151609) rings can influence the three-dimensional orientation of the PROTAC, which is a critical factor for the successful formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The length and chemical nature of the linker are crucial for optimizing the potency and selectivity of the PROTAC. nih.gov
Derivatives of this scaffold can be synthesized to create linkers of varying lengths and compositions, allowing for the fine-tuning of the distance and orientation between the two ends of the PROTAC molecule. nih.gov This tunability is essential for achieving efficient ubiquitination and subsequent degradation of the target protein by the proteasome.
Development of Chemical Libraries for High-Throughput Screening of Molecular Interactions
The this compound scaffold is also a valuable building block for the creation of chemical libraries used in high-throughput screening (HTS). nih.govnih.gov HTS is a process that allows for the rapid testing of thousands to millions of chemical compounds to identify those that have a desired biological activity. nih.gov
By systematically reacting the this compound core with a diverse set of chemical building blocks, large libraries of related compounds can be generated. acs.org This "diversity-oriented synthesis" approach allows for the exploration of a wide chemical space around the core scaffold. nih.gov These libraries can then be screened against various biological targets, such as enzymes or receptors, to identify "hit" compounds that modulate their function. nih.govnih.gov
The data generated from HTS of these libraries can provide valuable structure-activity relationship (SAR) information, which guides the further optimization of hit compounds into more potent and selective lead molecules for drug discovery programs. acs.orgnih.gov The use of scaffolds like this compound in library synthesis facilitates the discovery of novel chemical entities with potential therapeutic applications across a range of diseases. nih.govstanford.edu
Below is a table summarizing the types of compound libraries often used in high-throughput screening:
| Library Type | Description | Number of Compounds (Example) |
| Diverse Screening Collection | A large collection of structurally diverse, drug-like molecules. | 127,500 |
| Known Bioactives/FDA Approved Drugs | Compounds with known biological activity or that are approved for human use. | 11,272 |
| Targeted Libraries | Libraries of compounds designed to interact with a specific class of biological targets (e.g., kinases). | 10,000 (Kinase-targeted) |
| Combinatorial/Directed Libraries | Libraries created by systematically combining a set of building blocks. | 86,660 |
This tabular data is illustrative of the scale and diversity of chemical libraries used in modern drug discovery, where scaffolds like this compound play a crucial role in generating novel and diverse chemical matter for screening.
Structure Activity Relationship Sar Studies: a Chemical and Molecular Perspective
Systematic Investigation of Structural Modifications and Their Influence on Molecular Interaction Profiles (in vitro/biochemical context only)
The structure of 2-(Piperidin-4-yloxy)benzoic acid offers several points for modification, each influencing the compound's interaction with biological targets. SAR studies on analogous series, such as benzamides and other substituted phenyl derivatives, provide critical insights into the determinants of activity.
Modifications of the Piperidine (B6355638) Ring and its Substituents:
The piperidine moiety is a critical component for the activity of many derivatives. In a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides investigated as inhibitors of the presynaptic choline (B1196258) transporter (CHT), the nature of the substituent on the piperidine nitrogen was found to be a key determinant of potency. nih.gov For instance, an N-methylpiperidine ether analog demonstrated equipotent activity to an isopropyl-substituted analog. nih.gov However, removing the substituent entirely (unsubstituted NH) led to a significant decrease in activity. nih.gov This suggests that a small alkyl group on the piperidine nitrogen is favorable for interaction with the target.
Furthermore, the point of attachment to the piperidine ring is crucial. Moving the N-methylpiperidine from the 4-position to the 3-position was tolerated but resulted in a less active compound. nih.gov The integrity of the piperidine ring itself appears important, as replacing it with larger carbocyclic rings like cyclohexyl or cyclopentyl resulted in inactive compounds. nih.gov However, replacement with a 2-morpholinoethoxy group was tolerated, although it was approximately 10-fold less active than the corresponding piperidine analog, indicating that the piperidine nitrogen is a key interaction point. nih.gov
Table 1: In Vitro Activity of Piperidine Ring Modifications in a Benzamide Series against Choline Transporter (CHT)
| Compound ID | Piperidine Moiety Modification | IC50 (µM) [Low Choline] | IC50 (µM) [High Choline] |
|---|---|---|---|
| 10l | Unsubstituted (NH) | >10 | >10 |
| 10m | N-Methyl | 2.13 ± 0.22 | 1.56 ± 0.14 |
| 10n | 3-(N-Methylpiperidine) | 4.12 ± 1.36 | 1.73 ± 0.28 |
| 10o | Cyclohexyl replacement | >10 | >10 |
| 10p | Cyclopentyl replacement | >10 | >10 |
| 10r | 2-Morpholinoethoxy replacement | 6.12 ± 1.77 | 1.77 ± 0.35 |
Data sourced from a study on 4-methoxy-3-(piperidin-4-yl)oxy benzamides. nih.gov
Modifications of the Benzoic Acid and Phenyl Ring:
The substitution pattern on the phenyl ring of the benzoic acid (or its bioisosteres like benzamides) significantly modulates activity. In studies of N-(piperidin-4-yl)benzamide derivatives, the presence of a chlorine or hydroxyl group at the para-position of the phenyl ring was found to significantly enhance antitumor activity in vitro. researchgate.net For example, compound 5h (para-chloro) showed potent growth inhibitory activity against various cancer cell lines, with IC50 values of 2.57 µM in HepG2 and 5.48 µM in A549 cells. researchgate.net
In a different series of MenA inhibitors, substitution on a phenyl ring attached to the piperidine moiety also played a critical role. nih.gov Halogen substitutions were particularly notable. A 4-bromophenyl analog (10 ) and a 3-bromo derivative (14 ) demonstrated potent inhibition of both the MenA enzyme and mycobacterial growth, with IC50 values of 12 µM. nih.gov The 4-chlorophenyl analog (11 ) also showed potency comparable to the lead compound. nih.gov These findings suggest that electron-withdrawing groups at the meta or para positions of the phenyl ring are favorable for activity. researchgate.netnih.gov
Table 2: In Vitro Activity of Phenyl Ring Modifications in Piperidine Derivatives against MenA
| Compound ID | Phenyl Ring Substitution | MenA IC50 (µM) | Mtb GIC50 (µM) | cLogP |
|---|---|---|---|---|
| 9 | 4-Fluoro | 33 ± 5 | 14 ± 1 | 6.1 |
| 10 | 4-Bromo | 12 ± 2 | 14 ± 0 | 6.8 |
| 11 | 4-Chloro | 22 ± 3 | 10 ± 1 | 6.6 |
| 14 | 3-Bromo | 12 ± 3 | 14 ± 0 | 6.8 |
Data sourced from a study on piperidine derivatives as MenA inhibitors. nih.gov
The Role of the Linker:
The nature of the atom or group connecting the piperidine and the phenyl ring (the ether oxygen in the parent compound) is another key structural element. In many active analogs, this is an ether linkage (-O-) or an amide linkage (-C(O)NH- or -NHC(O)-). In a series of c-KIT inhibitors based on a N-(4-methyl-3-(piperidin-4-yloxy)phenyl) amide scaffold, the ether-linked piperidine was found to be crucial for high inhibitory activity. mdpi.com The replacement of an amide linkage with a urea (B33335) linkage in this series led to a decrease in c-KIT activity. mdpi.com This highlights the specific role of the linker in orienting the two main fragments of the molecule for optimal interaction with the target's binding site.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Space Navigation
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chitkara.edu.in For scaffolds like this compound, QSAR studies can provide predictive models that guide the synthesis of new, more potent analogs and help navigate the vast chemical space.
A typical QSAR study involves calculating a set of molecular descriptors for a series of known active and inactive compounds. These descriptors quantify various physicochemical properties, such as:
Lipophilicity: Often represented by logP, which influences membrane permeability and binding to hydrophobic pockets. Studies on related benzoylaminobenzoic acids have shown that inhibitory activity often increases with hydrophobicity. nih.govdergipark.org.tr
Electronic Properties: Descriptors like Hammett constants, partial charges, or dipole moments, which describe the electron-donating or -withdrawing nature of substituents and their ability to form electrostatic or hydrogen bonds.
Steric/Topological Properties: Parameters such as molar refractivity, molecular weight, and various topological indices (e.g., Wiener index, Kier & Hall indices) that describe the size, shape, and branching of the molecule. nih.gov For example, one QSAR study on related compounds highlighted the positive contribution of SaasCcount (the number of carbons connected with one single and two aromatic bonds), suggesting that aromatic ring substitutions are beneficial. dergipark.org.tr
Indicator Variables: These are binary descriptors used to denote the presence or absence of specific structural features, such as a hydrogen bond donor or a particular functional group. nih.gov
Once calculated, these descriptors are used as independent variables in statistical modeling methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build an equation that relates them to the dependent variable (biological activity, e.g., pIC50). dergipark.org.tr The resulting QSAR model can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. For instance, a QSAR model for benzoylaminobenzoic acid derivatives revealed that hydrophobicity, aromaticity, and the presence of a hydroxyl group were conducive to inhibitory activity, while the presence of heteroatoms at a specific position was detrimental. nih.gov
Pharmacophore Modeling and Ligand Design Principles from a Chemical Perspective
Pharmacophore modeling is a powerful tool in ligand design that defines the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. This model serves as a template for designing new molecules with potentially improved activity. Pharmacophore models can be generated using two main approaches: ligand-based, by superimposing a set of active molecules, or structure-based, by analyzing the interaction points within the target's binding site. researchgate.net
For analogs of this compound, pharmacophore modeling has been instrumental in rationalizing observed SAR and guiding new designs. A study on N-(4-methyl-3-(piperidin-4-yloxy)phenyl) amide derivatives as c-KIT inhibitors developed a pharmacophore model that identified several key features essential for activity. mdpi.com
The essential features of a pharmacophore model for this class of compounds typically include:
A Hydrogen Bond Acceptor: The carbonyl oxygen of the benzoic acid or amide group is a common hydrogen bond acceptor.
A Hydrogen Bond Donor: The N-H group of the piperidine ring (if unsubstituted) or an amide N-H can act as a hydrogen bond donor.
Aromatic/Hydrophobic Regions: The phenyl ring provides a key hydrophobic interaction site and can participate in π-π stacking. The piperidine ring also contributes to hydrophobic interactions.
Positive Ionizable Feature: The nitrogen atom of the piperidine ring can be protonated at physiological pH, allowing for a crucial ionic interaction with an acidic residue (e.g., aspartate, glutamate) in the target's active site.
A pharmacophore summary for the c-KIT inhibitor series highlighted that the ether-linked piperidine ring and a methyl group on the benzene (B151609) ring were critical for inhibitory activity. mdpi.com Furthermore, a terminal pyridine (B92270) moiety was found to be important for achieving selectivity over other kinases. mdpi.com This level of detail allows medicinal chemists to design new molecules by ensuring they contain these essential features in the correct spatial orientation, while modifying other parts of the scaffold to fine-tune properties like potency and selectivity.
Future Directions and Emerging Research Avenues for 2 Piperidin 4 Yloxy Benzoic Acid
Innovations in Synthetic Methodologies for Enhanced Efficiency
Current synthetic approaches often involve multi-step processes that may suffer from limitations such as moderate yields and the use of hazardous reagents. Innovations in this area are likely to concentrate on the following:
Catalytic C-O Bond Formation: A key step in the synthesis of 2-(Piperidin-4-yloxy)benzoic acid is the formation of the ether linkage between the piperidinol and the benzoic acid moieties. Future research will likely explore the use of advanced catalytic systems, such as those based on palladium or copper, to facilitate this coupling reaction under milder conditions and with greater efficiency. The development of novel ligands that can enhance the activity and selectivity of these catalysts will be a critical area of investigation.
Flow Chemistry: The transition from traditional batch synthesis to continuous flow chemistry represents a significant opportunity for the production of this compound. Flow chemistry offers several advantages, including improved heat and mass transfer, enhanced safety, and the potential for automation and high-throughput synthesis. Research in this area would focus on designing and optimizing flow reactors specifically for the synthesis of this compound and its derivatives.
Green Chemistry Approaches: In line with the growing emphasis on sustainable chemical manufacturing, future synthetic strategies for this compound will increasingly incorporate principles of green chemistry. This includes the use of environmentally benign solvents, the development of atom-economical reactions that minimize waste, and the exploration of biocatalytic methods that utilize enzymes to perform key transformations with high selectivity.
| Potential Synthetic Innovation | Key Focus Areas | Anticipated Benefits |
| Advanced Catalysis | Development of novel palladium and copper-based catalysts and ligands. | Milder reaction conditions, increased yields, and improved selectivity. |
| Flow Chemistry | Design and optimization of continuous flow reactor systems. | Enhanced safety, improved scalability, and potential for automation. |
| Green Chemistry | Utilization of green solvents, atom-economical reactions, and biocatalysis. | Reduced environmental impact, minimized waste, and increased sustainability. |
Integration of Advanced Computational Approaches for Rational Design
The integration of computational tools has revolutionized the process of drug discovery and development, enabling the rational design of molecules with desired properties. For this compound, computational approaches are poised to play a crucial role in exploring its conformational landscape and guiding the design of novel derivatives with enhanced biological activity.
Molecular Docking and Virtual Screening: The this compound scaffold can be used as a starting point for virtual screening campaigns to identify potential protein targets. Molecular docking simulations can predict the binding modes and affinities of this compound and its virtual derivatives within the active sites of various enzymes and receptors. This in silico approach can significantly accelerate the identification of new therapeutic applications.
Quantum Mechanics (QM) Calculations: QM methods can provide detailed insights into the electronic structure and reactivity of this compound. These calculations can be used to predict key molecular properties, such as electrostatic potential and frontier molecular orbitals, which are crucial for understanding its interaction with biological targets. QM calculations can also aid in the elucidation of reaction mechanisms for its synthesis.
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of this compound and its complexes with target proteins over time. These simulations provide a deeper understanding of the stability of ligand-protein interactions and can reveal the role of solvent molecules in the binding process.
| Computational Approach | Application to this compound | Expected Outcome |
| Molecular Docking | Predicting binding modes and affinities to various protein targets. | Identification of novel biological targets and lead compounds. |
| Quantum Mechanics | Calculating electronic properties and reaction energetics. | Understanding of molecular reactivity and synthetic mechanisms. |
| Molecular Dynamics | Simulating the dynamic behavior in complex with proteins. | Insights into the stability and dynamics of protein-ligand interactions. |
Potential for Development in Novel Chemical Biology Applications
Beyond its role as a scaffold in traditional medicinal chemistry, this compound holds potential for development in the burgeoning field of chemical biology. Chemical biology tools are instrumental in dissecting complex biological processes at the molecular level.
Development of Chemical Probes: The this compound structure could be elaborated to create chemical probes for studying specific biological pathways. By incorporating reporter tags, such as fluorescent dyes or biotin, into the molecule, researchers can visualize and track its interactions within living cells. These probes could be invaluable for target identification and validation.
Fragment-Based Drug Discovery (FBDD): The relatively small and rigid structure of this compound makes it an attractive fragment for FBDD campaigns. In FBDD, small molecular fragments are screened for weak binding to a protein target. Hits from these screens can then be grown or linked together to create more potent lead compounds. The piperidin-4-yloxy-benzoic acid motif could serve as a starting point for the development of novel inhibitors for a range of protein targets.
Scaffold for PROTACs and Molecular Glues: The field of targeted protein degradation, which utilizes molecules like Proteolysis Targeting Chimeras (PROTACs) and molecular glues to eliminate disease-causing proteins, is a rapidly expanding area of research. The this compound scaffold could potentially be incorporated into the design of novel PROTACs or molecular glues, serving as a linker or a binding moiety for either the target protein or the E3 ligase.
| Chemical Biology Application | Potential Role of this compound | Research Goal |
| Chemical Probes | Core structure for the attachment of reporter tags. | Visualization and tracking of molecular interactions in cells. |
| Fragment-Based Drug Discovery | As a molecular fragment for screening against protein targets. | Identification of starting points for the development of potent inhibitors. |
| Targeted Protein Degradation | As a component (linker or binder) in PROTACs or molecular glues. | Development of novel therapeutics that eliminate disease-causing proteins. |
Q & A
Q. What are the optimal synthetic routes for 2-(Piperidin-4-yloxy)benzoic acid, and how can purity be ensured?
- Methodological Answer: The synthesis typically involves coupling a piperidine derivative with a benzoic acid precursor. For example, etherification reactions using Mitsunobu conditions (e.g., diethyl azodicarboxylate and triphenylphosphine) can link the piperidine oxygen to the benzoic acid backbone. Post-synthesis, purity is ensured via reversed-phase HPLC (≥95% purity) and recrystallization in ethanol/water mixtures. Structural validation requires H NMR (e.g., aromatic protons at δ 7.8–8.2 ppm) and LC-MS for molecular weight confirmation .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer: Key techniques include:
- H/C NMR : To confirm the piperidine ring (δ 1.5–3.0 ppm for methylene groups) and benzoic acid moiety (δ 12.5 ppm for carboxylic proton).
- FT-IR : Carboxylic O-H stretch (~2500–3000 cm) and C=O stretch (~1700 cm).
- LC-MS : For molecular ion detection (e.g., [M+H] at m/z 236.1).
- X-ray crystallography (if crystalline): Resolves spatial conformation and hydrogen-bonding patterns .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the inhibitory effects of this compound on soluble epoxide hydrolase (sEH)?
- Methodological Answer:
- In vitro assays : Use recombinant sEH enzyme with fluorescent substrates like cyano(6-methoxy-2-naphthalenyl)methyl trans-epoxysuccinate. Measure inhibition via fluorescence decay (λex 330 nm, λem 465 nm).
- In vivo models : Administer the compound (e.g., 10 mg/kg) in rodent inflammation models (e.g., carrageenan-induced paw edema) and quantify plasma epoxide/diol ratios via LC-MS .
Q. What strategies are recommended for structure-activity relationship (SAR) studies to optimize the bioactivity of this compound derivatives?
- Methodological Answer:
- Derivatization : Modify the piperidine ring (e.g., N-alkylation) or benzoic acid substituents (e.g., halogenation).
- Assays : Test derivatives in enzyme inhibition (IC50 determination) and cytotoxicity assays (e.g., MTT on cancer cell lines).
- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinity to sEH or other targets .
Q. How should researchers address contradictions in cytotoxicity data for this compound across different studies?
- Methodological Answer:
- Standardize assays : Use consistent cell lines (e.g., HepG2 vs. MCF-7) and protocols (e.g., exposure time, serum-free conditions).
- Control variables : Account for metabolic activation (e.g., S9 liver fractions) and pH sensitivity of the carboxylic acid group.
- Meta-analysis : Compare IC50 values across studies using statistical tools (e.g., ANOVA) to identify outliers .
Q. What methodologies are suitable for assessing the pharmacokinetic (PK) profile of this compound?
- Methodological Answer:
- In vivo PK studies : Administer the compound intravenously/orally to rodents. Collect plasma samples at timed intervals and quantify via LC-MS/MS.
- Key parameters : Calculate bioavailability (F%), half-life (t1/2), and volume of distribution (Vd).
- Metabolite identification : Use high-resolution MS to detect glucuronidation or piperidine ring oxidation products .
Q. How can this compound be incorporated into polymers for material science applications?
- Methodological Answer:
- Copolymerization : React with diols or diamines (e.g., polyethylene glycol) to form polyesters or polyamides.
- Characterization : Analyze thermal stability (TGA, DSC) and mechanical properties (tensile testing).
- Functionalization : Introduce stimuli-responsive groups (e.g., pH-sensitive linkers) for targeted drug delivery .
Data Contradiction Analysis
Q. Why do studies report varying anti-inflammatory efficacies for this compound?
- Methodological Answer: Discrepancies may arise from:
- Model selection : Acute vs. chronic inflammation models (e.g., LPS-induced sepsis vs. rheumatoid arthritis).
- Dosage regimes : Suboptimal dosing (e.g., 5 mg/kg vs. 20 mg/kg) or route (oral vs. intraperitoneal).
- Biomarker variability : Measure multiple cytokines (IL-6, TNF-α) and validate via ELISA/Western blot .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
